molecular formula C12H9ClF3N3O2 B3127249 methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate CAS No. 338407-31-1

methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate

Cat. No. B3127249
CAS RN: 338407-31-1
M. Wt: 319.67 g/mol
InChI Key: XWXTYNJZEATEBH-UHFFFAOYSA-N
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Description

“Methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate” is a chemical compound with a unique structure. It contains a trifluoromethyl group (-CF3) attached to a pyridine ring, which is further connected to a pyrrole ring through a carbamate linkage . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. This is further connected to a pyrrole ring through a carbamate linkage . The optimal structure of the pyridine group was found to be 5-CF3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, which can significantly affect the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the trifluoromethyl group and the pyridine moiety. These groups are known to impart unique properties to the compound, affecting its reactivity, stability, and other characteristics .

Scientific Research Applications

Chemical Inhibition and Enzyme Activity

Research has shown the importance of understanding the role of chemical inhibitors, such as carbamates, on cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes metabolize a structurally diverse number of drugs, and metabolism-based drug-drug interactions (DDIs) can occur when multiple drugs are coadministered. The selectivity of such inhibitors is crucial in deciphering the involvement of specific CYP isoforms, highlighting the relevance of carbamates in pharmacokinetic studies (Khojasteh et al., 2011).

Environmental Degradation and Bioremediation

Carbamates, including N-methylcarbamates, are used worldwide for pest control but are highly toxic and persist in the environment. Bioremediation, mediated by microorganisms capable of degrading these complex molecules into non-toxic compounds, presents a potential method to mitigate the effects caused by carbamates. Research in this area contributes to understanding the mechanisms developed by microorganisms to degrade such compounds, which is significant for environmental protection and the development of sustainable agricultural practices (Castellanos Rozo & Rache Caredenal, 2013).

Synthetic Methodologies and Drug Development

The synthesis of therapeutically significant compounds, such as the antiplatelet and antithrombotic drug (S)-clopidogrel, involves intricate chemical processes. Research in this area focuses on devising facile synthetic approaches, highlighting the importance of understanding chemical structures similar to methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate in the development of pharmaceuticals (Saeed et al., 2017).

Xylan Derivatives and Biopolymer Research

The chemical modification of biopolymers like xylan, to produce ethers and esters with specific properties, is an area of significant interest. Research in this field explores the reaction of xylan with various compounds, leading to the development of novel materials with applications ranging from drug delivery to antimicrobial agents. This research is indicative of the broader applications of chemical compounds in material science and biotechnology (Petzold-Welcke et al., 2014).

Safety and Hazards

Based on the available data, this compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

The future research directions for this compound could involve discovering novel applications in the agrochemical and pharmaceutical industries. Given the unique properties of the trifluoromethyl group and the pyridine moiety, it is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

methyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c1-21-11(20)18-9-3-2-4-19(9)10-8(13)5-7(6-17-10)12(14,15)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXTYNJZEATEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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